1-phenyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS2/c22-14(12-5-2-1-3-6-12)11-24-17-19-18-16-9-8-13(20-21(16)17)15-7-4-10-23-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQIUPXSCBJCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Preparation
3,6-Dichloropyridazine is treated with thiosemicarbazide in ethanol under reflux to yield 3-chloro-6-hydrazinylpyridazine-4-carbothioamide (Scheme 1). This intermediate is critical for triazole ring formation. Reaction conditions (24 h, 80°C) afford the thiosemicarbazide in 75–85% yield.
Base-Mediated Cyclization
Cyclization of the thiosemicarbazide in 2 M NaOH at 100°C for 6 h generates 3-mercapto-6-chloro-triazolo[4,3-b]pyridazine (Scheme 1). The reaction proceeds via intramolecular nucleophilic attack, releasing ammonia and water. Yields range from 68–72%, with purity confirmed by HPLC (>95%).
Scheme 1 :
3,6-Dichloropyridazine + Thiosemicarbazide → 3-Chloro-6-hydrazinylpyridazine-4-carbothioamide
↓ (NaOH, Δ)
3-Mercapto-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Thiophen-2-yl Group Introduction via Suzuki-Miyaura Coupling
The thiophene moiety is installed at position 6 of the pyridazine ring using a palladium-catalyzed cross-coupling reaction.
Reaction Optimization
3-Mercapto-6-chloro-triazolo[4,3-b]pyridazine is reacted with thiophene-2-boronic acid in a mixture of 1,4-dioxane/water (4:1) containing Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) at 90°C for 12 h (Scheme 2). This yields 3-mercapto-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine in 82–88% yield.
Key Data :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : 1,4-Dioxane/water
- Temperature : 90°C
- Yield : 82–88%
Scheme 2 :
3-Mercapto-6-chloro-triazolo[4,3-b]pyridazine + Thiophene-2-boronic acid → 3-Mercapto-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine
Sulfanyl Ethanone Functionalization
The thiol group at position 3 undergoes alkylation with 2-bromo-1-phenyl-ethan-1-one to introduce the ketone moiety.
Alkylation Conditions
A solution of 3-mercapto-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine and 2-bromo-1-phenyl-ethan-1-one (1.2 equiv) in DMF is stirred with K₂CO₃ (2 equiv) at room temperature for 8 h (Scheme 3). The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 70–75% yield.
Key Data :
- Base : K₂CO₃ (2 equiv)
- Solvent : DMF
- Temperature : 25°C
- Yield : 70–75%
Scheme 3 :
3-Mercapto-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine + 2-Bromo-1-phenyl-ethan-1-one → Target Compound
Alternative Synthetic Pathways
One-Pot Cyclization and Functionalization
A modified approach combines cyclization and coupling in a single pot. 3,6-Dichloropyridazine , thiosemicarbazide , and thiophene-2-boronic acid are reacted sequentially under tandem conditions (Pd catalysis followed by base-mediated cyclization). This method reduces purification steps but yields slightly lower (65–70%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yields to 78–80%. However, scalability remains a challenge due to specialized equipment requirements.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.02–7.45 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂).
- LC-MS : m/z 407.1 [M+H]⁺.
- HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).
Challenges and Optimization Considerations
- Regioselectivity : Competing cyclization pathways may formtriazolo[1,5-a]pyridazine isomers. Using electron-withdrawing groups (e.g., Cl) at position 6 of pyridazine directs cyclization to the desired [4,3-b] isomer.
- Thiol Oxidation : The mercapto intermediate is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.
- Coupling Efficiency : Suzuki-Miyaura coupling requires anhydrous conditions to prevent boronic acid hydrolysis. Molecular sieves (4Å) enhance yields by 5–8%.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, targeting the carbonyl group to form corresponding alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-phenyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to its observed biological effects. The presence of multiple heterocyclic rings allows it to engage in diverse interactions, enhancing its efficacy .
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A : 1-phenyl-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (7a)
- Structural Difference : Replaces the triazolopyridazine core with a benzoimidazo[1,2-b][1,2,4]triazole system.
- However, this may reduce solubility compared to the triazolopyridazine core in the target compound .
Compound B : 6-((2-chlorophenyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Structural Difference : Substitutes the thiophen-2-yl group at position 6 with a 2-chlorophenylsulfanyl moiety.
- The absence of a thiophene ring eliminates sulfur-mediated conjugation effects .
Substituent Variations on the Ethanone Moiety
Compound C: 1-(4-morpholinyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone
- Structural Difference : Replaces the phenyl group with a morpholine ring.
- Impact : The morpholine substituent introduces a polar, water-soluble group, likely improving bioavailability. The pyridinyl group at position 3 of the triazolopyridazine may enhance metal-coordination capabilities .
Compound D: 1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
- Structural Difference : Incorporates a phenylpiperazinyl group instead of phenyl.
- This modification is common in neuroactive compounds .
Functional Group Replacements
Compound E: 1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-(phenylsulfanyl)-1-ethanone
- Structural Difference : Uses a thiazolo[3,2-b][1,2,4]triazole core instead of triazolopyridazine.
- Impact : The thiazole ring introduces an additional sulfur atom, increasing electron density and altering redox properties. The methyl group at position 6 may sterically hinder interactions .
Compound F : 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide
- Structural Difference: Replaces the ethanone group with an indazole carboxamide-linked methyl group.
- The indazole ring adds rigidity and aromatic surface area .
Biological Activity
1-Phenyl-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, a complex heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's molecular formula is with a unique structure that includes a phenyl group, a triazole ring, and a thiophene moiety. This structural diversity is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and thioketones to form the triazole and thiophenes.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times by employing microwave irradiation in the presence of suitable solvents and catalysts.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. Studies report IC50 values indicating the concentration required for 50% inhibition of microbial growth ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has been identified as an inhibitor of several enzymes:
- Carbonic Anhydrase : Inhibiting this enzyme can lead to therapeutic effects in conditions like glaucoma and epilepsy.
- Cholinesterase : Its inhibition may have implications for treating Alzheimer's disease by preventing the breakdown of acetylcholine .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects on human cell lines such as HEK-293. The results indicate that while the compound exhibits potent activity against certain pathogens, it remains non-toxic to human cells at effective concentrations .
Case Studies
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding Affinity : It binds effectively to active sites on target enzymes, altering their functionality.
- Molecular Docking Studies : Computational studies suggest favorable interactions with key residues in target proteins, providing insights into its mechanism of action.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis involves multi-step reactions, including:
- Triazole ring formation : Cyclization of pyridazine precursors with hydrazine derivatives under acidic/basic conditions .
- Sulfanylation : Introduction of the sulfanyl group via thiol coupling reagents (e.g., thiourea or mercaptoacetic acid) under controlled pH and temperature .
- Acylation : Reaction with acyl chlorides or anhydrides to finalize the ethanone moiety . Key considerations include optimizing solvent choice (e.g., DMF or dioxane), reaction time, and purification methods (e.g., column chromatography) to enhance yield and purity .
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : 1H/13C NMR identifies proton/carbon environments, confirming substituent positions (e.g., thiophene vs. phenyl protons) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D molecular geometry, particularly for fused heterocycles .
Q. What preliminary biological assays are recommended for screening therapeutic potential?
- Enzyme inhibition assays : Target enzymes like kinases or proteases linked to disease pathways (e.g., cancer or inflammation) using fluorogenic substrates .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays to assess antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers optimize sulfanylation yield during synthesis?
- Reagent selection : Use freshly distilled thiols or activated disulfides to enhance reactivity .
- Catalytic systems : Employ Cu(I) catalysts or base additives (e.g., K2CO3) to accelerate coupling .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Real-time monitoring : TLC or HPLC tracks reaction progress to minimize side products .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Systematic substituent variation : Compare analogs with halogen, methyl, or methoxy groups on phenyl/thiophene rings to isolate electronic effects .
- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes to explain activity disparities .
- Dose-response studies : Establish IC50 values across multiple assays to validate target specificity .
| Substituent (Position) | Biological Activity | Study Reference |
|---|---|---|
| 4-Chlorophenyl | Anticancer (IC50 = 12 µM) | |
| 4-Fluorophenyl | Antimicrobial (MIC = 8 µg/mL) | |
| Thiophene-2-yl | Anti-inflammatory (COX-2 inhibition) |
Q. How can in vitro models elucidate the compound’s mechanism of action?
- Pathway-focused assays : Measure downstream markers (e.g., phosphorylated proteins via Western blot) after treatment .
- Gene knockdown : Use siRNA targeting hypothesized receptors (e.g., EGFR) to confirm functional involvement .
- Metabolic profiling : LC-MS identifies metabolites to assess stability and bioactive intermediates .
Q. What methodological approaches analyze stability under varying conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light, or acidic/basic pH, then quantify degradation via HPLC .
- Oxidative stability : Treat with H2O2 or radical initiators, monitor sulfoxide/sulfone formation via NMR .
- Long-term storage : Assess crystallinity changes (via XRD) and hygroscopicity in controlled humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
